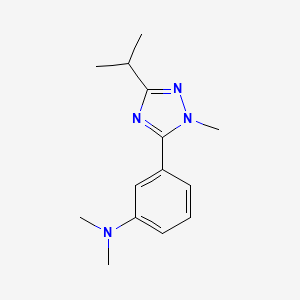
(3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
(3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine acts as an antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in reward, motivation, and addiction. By blocking the dopamine D3 receptor, (3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior.
Biochemical and Physiological Effects:
(3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine has been reported to have minimal side effects in preclinical studies. It does not affect locomotor activity, body weight, or food intake in animal models. However, further studies are needed to investigate the long-term effects of (3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
(3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine has several advantages for lab experiments. It is a highly selective dopamine D3 receptor antagonist and has shown promising results in preclinical studies. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments. Further studies are needed to optimize the formulation of (3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine for use in lab experiments.
Orientations Futures
There are several future directions for the research on (3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine. One direction is to investigate the long-term effects of the compound on biochemical and physiological processes. Another direction is to optimize the formulation of (3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine for use in lab experiments. Additionally, further studies are needed to investigate the potential applications of (3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine in the treatment of neuropsychiatric disorders.
Méthodes De Synthèse
(3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine has been synthesized using various methods, including asymmetric synthesis, resolution, and chiral pool synthesis. Asymmetric synthesis involves the use of chiral catalysts to selectively form the desired enantiomer. Resolution involves the separation of enantiomers using chiral chromatography or crystallization. Chiral pool synthesis involves the use of chiral starting materials to form the desired enantiomer. The synthesis of (3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine using these methods has been reported in the literature.
Applications De Recherche Scientifique
(3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine has shown potential applications in medicinal chemistry. It has been reported to act as an antagonist of the dopamine D3 receptor, which is a promising target for the treatment of various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. In preclinical studies, (3R*,4S*)-1-(cyclopentylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine has shown promising results in reducing drug-seeking behavior in animal models of addiction and improving cognitive function in animal models of schizophrenia.
Propriétés
IUPAC Name |
[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-14-8-4-7-13(9-14)15-10-19(11-16(15)18)17(20)12-5-2-3-6-12/h4,7-9,12,15-16H,2-3,5-6,10-11,18H2,1H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAWNOVWSJOLQZ-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2N)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)
![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)
![1-(4-ethoxy-3-methylphenyl)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B5682200.png)

![{3-(3-methyl-2-buten-1-yl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B5682215.png)

![N-[rel-(3R,4S)-1-(4-amino-2-pyrimidinyl)-4-isopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5682220.png)
![(3aS*,7aR*)-5-methyl-2-(5-propyl-4-pyrimidinyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)

![2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5682240.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5682257.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5682283.png)